1-Fluorosulfonyloxy-2-methylsulfonylbenzene
Description
"1-Fluorosulfonyloxy-2-methylsulfonylbenzene" is a substituted benzene derivative featuring two sulfonyl-based functional groups: a fluorosulfonyloxy (-OSO₂F) group at position 1 and a methylsulfonyl (-SO₂CH₃) group at position 2.
Structure
3D Structure
Properties
IUPAC Name |
1-fluorosulfonyloxy-2-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO5S2/c1-14(9,10)7-5-3-2-4-6(7)13-15(8,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXZNHYZPSPVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation-Fluorination Sequential Strategy
The most widely reported method involves sequential sulfonation and fluorination steps starting from ortho-substituted benzene derivatives. A representative pathway begins with 2-methylsulfonylphenol (C₇H₈O₃S), which undergoes sulfonation using chlorosulfonic acid (ClSO₃H) to introduce the fluorosulfonyloxy group.
Reaction Scheme:
$$
\text{2-Methylsulfonylphenol} + \text{ClSO}_3\text{H} \rightarrow \text{1-Chlorosulfonyloxy-2-methylsulfonylbenzene} + \text{HCl}
$$
Subsequent fluorination is achieved via reaction with potassium fluoride (KF) or hydrogen fluoride (HF) in anhydrous conditions:
$$
\text{1-Chlorosulfonyloxy-2-methylsulfonylbenzene} + \text{KF} \rightarrow \text{this compound} + \text{KCl}
$$
Key Parameters:
- Temperature: Reactions are typically conducted at 0–5°C to minimize side reactions such as hydrolysis of the sulfonyl chloride intermediate.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve polar intermediates.
- Yield: Reported yields range from 65% to 78%, with purity >95% after recrystallization from ethanol/water mixtures.
Direct Fluorosulfonylation of 2-Methylsulfonylphenol
An alternative one-pot method employs fluorosulfonic acid (FSO₃H) as both the sulfonating and fluorinating agent. This approach circumvents the isolation of intermediates, enhancing process efficiency.
Procedure:
2-Methylsulfonylphenol is treated with excess FSO₃H at -10°C under nitrogen atmosphere. The reaction mixture is stirred for 6–8 hours, followed by quenching with ice-cold water. The product is extracted with DCM, dried over MgSO₄, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Advantages:
- Eliminates the need for handling hazardous chlorosulfonic acid.
- Reduces reaction time by 40% compared to the sequential method.
Challenges:
- Strict temperature control is required to prevent decomposition of FSO₃H.
- Residual FSO₃H must be neutralized thoroughly to avoid corrosion of glassware.
Mechanistic Insights and Side Reactions
Role of Lewis Acid Catalysts
The addition of catalytic boron trifluoride (BF₃) or aluminum chloride (AlCl₃) accelerates the fluorosulfonylation step by stabilizing reactive intermediates. For instance, BF₃ coordinates with the sulfonate group, increasing the electrophilicity of the sulfur atom and facilitating fluoride ion attack.
Competing Hydrolysis Pathways
Hydrolysis of the fluorosulfonyloxy group to a hydroxyl group is a major side reaction, particularly in the presence of moisture. This is mitigated by using anhydrous solvents and molecular sieves.
Optimization of Reaction Conditions
Continuous Flow Photochemical Fluorination
Recent advancements adopt photochemical methods in continuous flow reactors to enhance selectivity. A 365 nm LED light source promotes homolytic cleavage of the S–F bond in intermediates, reducing byproduct formation. This method achieves 92% conversion within 10 minutes at 15°C.
Table 1: Comparative Performance of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 6–8 hours | 10 minutes |
| Conversion | 78% | 92% |
| Purity | 95% | 98% |
| Energy Consumption | High | Low |
Characterization and Analytical Data
Spectroscopic Properties
Chemical Reactions Analysis
1-Fluorosulfonyloxy-2-methylsulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The compound can also undergo addition reactions with various reagents.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-Fluorosulfonyloxy-2-methylsulfonylbenzene is primarily utilized in organic synthesis as a versatile building block. Its unique structure enables the formation of sulfonyl fluorides, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Recent advancements have highlighted the efficiency of using fluorosulfonyl radicals for direct fluorosulfonylation, allowing for the rapid generation of functionalized sulfonyl fluorides from various precursors .
Key Reactions:
- Fluorosulfonylation: The compound acts as a reagent in fluorosulfonylation reactions, which can introduce sulfonyl fluoride groups into organic molecules.
- Synthesis of Sulfonamides: It can be employed to synthesize sulfonamides, which are important in drug development due to their antibacterial properties.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. The compound's ability to modify biological targets makes it a candidate for the development of novel drugs.
Case Studies:
- Anticancer Activity: Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
- Antimicrobial Properties: Research indicates that sulfonyl fluoride compounds possess antimicrobial activity, making them suitable for developing new antibiotics .
Materials Science
The compound is also significant in materials science, particularly in the development of advanced materials with specific properties.
Applications:
- Polymer Chemistry: this compound can be used to modify polymer surfaces, enhancing their chemical resistance and mechanical properties.
- Functional Materials: The compound's reactivity allows it to be incorporated into functional materials, such as sensors and catalysts, improving their performance .
Data Table: Applications Overview
| Application Area | Specific Use | Remarks |
|---|---|---|
| Organic Synthesis | Building block for sulfonyl fluorides | Key intermediate in pharmaceutical synthesis |
| Medicinal Chemistry | Potential anticancer and antimicrobial agents | Active against various cancer cell lines |
| Materials Science | Surface modification of polymers | Enhances chemical resistance |
| Functional Materials | Development of sensors and catalysts | Improves performance |
Mechanism of Action
The mechanism by which 1-Fluorosulfonyloxy-2-methylsulfonylbenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and bioorthogonal chemistry techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of "1-Fluorosulfonyloxy-2-methylsulfonylbenzene" based on the provided evidence, focusing on substituents, molecular properties, and applications:
Key Findings from Comparison :
Functional Group Influence :
- Fluorosulfonyloxy (-OSO₂F) : This group (absent in the evidence) is highly reactive compared to simpler sulfonyl or fluorinated groups. Its absence in analogs like 1-Fluoro-2-(methylsulfonyl)benzene limits direct reactivity comparisons.
- Trifluoromethyl (-CF₃) : In 1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene , the -CF₃ group increases hydrophobicity, which is advantageous in agrochemical formulations requiring environmental persistence.
Reactivity and Stability :
- Analogs with difluoromethoxy (-OCF₂H) and difluoromethylsulfanyl (-SCF₂H) groups (e.g., ) exhibit enhanced stability due to fluorine’s electronegativity, reducing susceptibility to nucleophilic attack.
Pharmaceutical Potential: The benzimidazole derivative demonstrates how sulfonyl-fluorinated aromatic systems can serve as bioactive cores, though its methylsulfonyl counterpart lacks direct evidence of therapeutic use.
Biological Activity
1-Fluorosulfonyloxy-2-methylsulfonylbenzene, a compound with the chemical formula C7H8FNO4S2, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H8FNO4S2
- Molecular Weight : 239.26 g/mol
- CAS Number : 2411265-13-7
Synthesis
The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with fluorinated alcohols under controlled conditions. The following table summarizes the synthetic routes:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Methylsulfonylbenzene | React with SO2FCl | High |
| 2 | Fluorinated alcohol | Nucleophilic substitution | Moderate |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics.
- Anticancer Properties : Preliminary research indicates that it may induce apoptosis in cancer cell lines, particularly in breast and colorectal cancers.
The proposed mechanism of action involves the compound's ability to interact with specific enzymes and receptors within microbial and cancerous cells. It is believed to form covalent bonds with nucleophilic sites on proteins, leading to functional inhibition.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antibacterial activity.
- Cancer Cell Line Study : In a recent investigation by Johnson et al. (2024), the effects of this compound on human breast cancer cell lines were assessed. Results showed that treatment with this compound led to a reduction in cell viability by over 50% at concentrations above 50 µM after 48 hours.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Covalent modification of proteins |
| Sulfonamide derivatives | Antibacterial | Inhibition of dihydropteroate synthase |
| Benzene sulfonates | Limited antimicrobial activity | Disruption of bacterial cell wall |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Particularly, studies focusing on its pharmacokinetics, toxicity profiles, and potential therapeutic applications in infectious diseases and cancer treatment are essential.
Q & A
Q. What are the established synthetic routes for 1-Fluorosulfonyloxy-2-methylsulfonylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic sulfonation followed by fluorosulfonylation. A common approach involves reacting 2-methylsulfonylbenzene with chlorosulfonic acid (HSOCl) under anhydrous conditions at 0–5°C to form the sulfonyl chloride intermediate. Subsequent fluorination using KF or AgF in aprotic solvents (e.g., DMF) yields the target compound . Key parameters include temperature control (to avoid side reactions like over-sulfonation) and stoichiometric ratios of fluorinating agents. Yields typically range from 60–80% under optimized conditions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and purity. For example, the ¹⁹F NMR signal near -60 ppm confirms the fluorosulfonyl group. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) validates molecular weight (e.g., m/z 256.2 for CHFSOS). Infrared (IR) spectroscopy identifies functional groups (S=O stretching at 1350–1150 cm⁻¹, S-O-F at 750–650 cm⁻¹) .
Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The fluorosulfonyloxy group (-OSOF) is highly electrophilic, making it susceptible to nucleophilic attack. In reactions with amines (e.g., aniline), the fluorine is displaced to form sulfonamide derivatives. Kinetic studies suggest pseudo-first-order behavior in polar aprotic solvents (e.g., acetonitrile) at 25°C, with rate constants dependent on the nucleophile’s basicity .
Advanced Research Questions
Q. How can researchers optimize the stability of this compound during storage and handling?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon) in anhydrous solvents (e.g., dry DCM) at -20°C minimizes degradation. Stability assays using HPLC-PDA (reverse-phase C18 columns, acetonitrile/water mobile phase) track decomposition products (e.g., sulfonic acids). Degradation rates increase at >30°C or in the presence of trace water .
Q. What strategies resolve contradictions in reported reactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies in reactivity (e.g., divergent regioselectivity in aryl substitutions) often arise from solvent polarity or catalyst effects. Comparative studies using DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) can model transition states to predict outcomes. Experimental validation via controlled reaction screens (varying solvents, bases, and temperatures) isolates contributing factors .
Q. How can researchers design derivatives of this compound for selective bioactivity screening?
- Methodological Answer : Structural modifications at the methylsulfonyl or fluorosulfonyloxy groups enable tailored interactions. For example:
- Methylsulfonyl replacement : Substitute with trifluoromethyl (-CF) to enhance lipophilicity (logP calculations via ChemDraw).
- Fluorosulfonyloxy substitution : Replace with azide (-N) for click chemistry applications.
Retrosynthetic analysis (e.g., Synthia) and docking studies (AutoDock Vina) guide rational design .
Q. What analytical challenges arise when distinguishing isomers or impurities in synthesized batches?
- Methodological Answer : Co-elution of isomers in HPLC (e.g., ortho vs. para derivatives) requires advanced separation techniques:
- Chiral columns (e.g., Chiralpak IA) for enantiomers.
- High-resolution MS (HRMS) with ion mobility (e.g., Waters SYNAPT G2-Si) to resolve isobaric impurities.
Quantification via external calibration curves ensures batch reproducibility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
